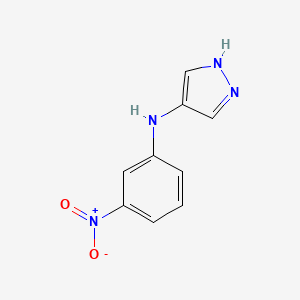
N-(3-Nitrophenyl)-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Nitrophenyl)-1H-pyrazol-4-amine: is an organic compound that belongs to the class of nitro compounds It features a pyrazole ring substituted with a nitrophenyl group at the nitrogen atom and an amine group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Nitrophenyl)-1H-pyrazol-4-amine typically involves the reaction of 3-nitroaniline with hydrazine derivatives. One common method is the cyclization of 3-nitrophenylhydrazine with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction is usually carried out in solvents such as ethanol or methanol, and the temperature is maintained between 60°C to 80°C to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often use automated reactors and precise control of reaction parameters to ensure consistent product quality. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(3-Nitrophenyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group is replaced by other nucleophiles.
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).
Major Products Formed
Reduction: 3-Aminophenyl-1H-pyrazol-4-amine.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Oxidation: Nitroso and nitro derivatives of the original compound.
Scientific Research Applications
N-(3-Nitrophenyl)-1H-pyrazol-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial properties.
Materials Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Industrial Chemistry: It serves as an intermediate in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of N-(3-Nitrophenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-Nitrophenyl)-1H-pyrazol-4-amine: Similar structure but with the nitro group at the para position.
N-(3-Nitrophenyl)-1H-pyrazol-5-amine: Similar structure but with the amine group at the fifth position.
N-(3-Nitrophenyl)-1H-pyrazol-3-amine: Similar structure but with the amine group at the third position.
Uniqueness
N-(3-Nitrophenyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. The position of the nitro and amine groups can significantly affect the compound’s electronic properties and its ability to participate in various chemical reactions .
Properties
Molecular Formula |
C9H8N4O2 |
|---|---|
Molecular Weight |
204.19 g/mol |
IUPAC Name |
N-(3-nitrophenyl)-1H-pyrazol-4-amine |
InChI |
InChI=1S/C9H8N4O2/c14-13(15)9-3-1-2-7(4-9)12-8-5-10-11-6-8/h1-6,12H,(H,10,11) |
InChI Key |
SCRYQHPRQFRFMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC2=CNN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



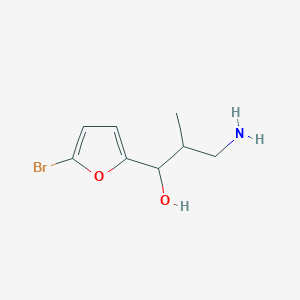
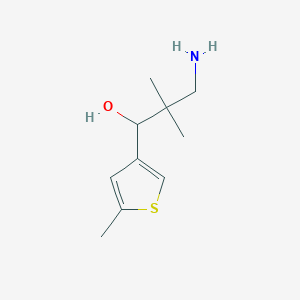
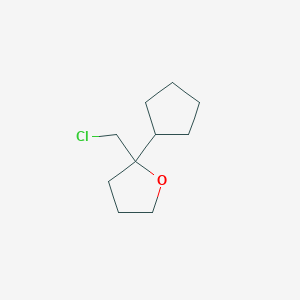
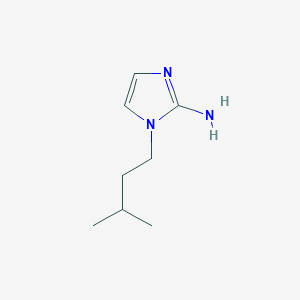
![5-[5-(Chloromethyl)oxolan-2-yl]-N-phenyl-1,3,4-oxadiazol-2-amine](/img/structure/B13180087.png)
![(2S)-2-[3-(4-methoxyphenyl)prop-2-enamido]propanoic acid](/img/structure/B13180091.png)
![N-[(Azepan-3-yl)methyl]propanamide](/img/structure/B13180099.png)
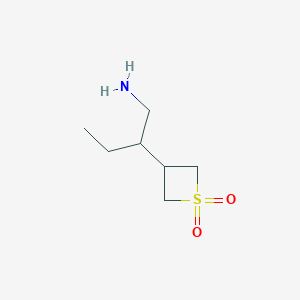
![3-(Propan-2-YL)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-C]pyridine](/img/structure/B13180101.png)

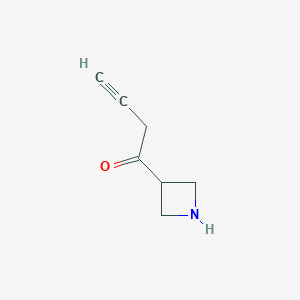
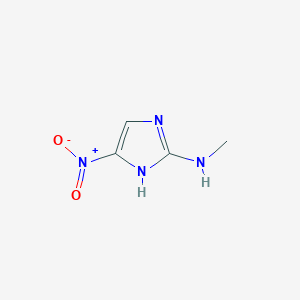
![N-[1-(3,4-Difluorophenyl)ethyl]cyclopropanamine](/img/structure/B13180136.png)
